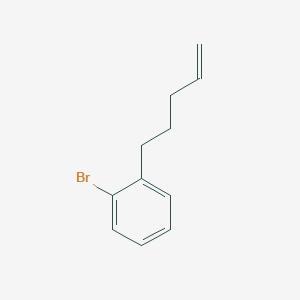

1-Bromo-2-(pent-4-en-1-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-pent-4-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,5-6,8-9H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULQQCDDNIHZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Functionalized Aromatic Hydrocarbons

Functionalized aromatic hydrocarbons are a broad and vital class of organic compounds characterized by an aromatic ring substituted with one or more functional groups. youtube.compressbooks.pubstudy.com These compounds are fundamental to numerous areas of chemical science and industry, including pharmaceuticals, agrochemicals, and materials science. pressbooks.pub The identity and position of the functional groups on the aromatic ring dictate the molecule's physical and chemical properties, influencing its reactivity, polarity, and biological activity. youtube.com

1-Bromo-2-(pent-4-en-1-yl)benzene is a prime example of a disubstituted aromatic hydrocarbon, featuring a bromine atom and a pentenyl group attached to a benzene (B151609) ring in an ortho arrangement. This specific substitution pattern provides a unique spatial relationship between the two functional groups, which can be exploited in various synthetic transformations.

| Property | Value |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.12 g/mol |

| Structure | A benzene ring substituted with a bromine atom and a pent-4-en-1-yl group at adjacent positions. |

This table presents the basic molecular properties of this compound.

The presence of both a halogen atom and an alkene chain on the same aromatic scaffold places this compound at the intersection of several important subclasses of organic molecules, including aryl halides and alkenylbenzenes. This dual functionality is key to its versatility in synthetic organic chemistry.

Strategic Importance in Chemical Synthesis and Research

The strategic importance of 1-Bromo-2-(pent-4-en-1-yl)benzene lies in the orthogonal reactivity of its two primary functional groups: the aryl bromide and the terminal alkene. This allows for a stepwise and controlled elaboration of the molecule, making it a valuable precursor for the synthesis of complex polycyclic and heterocyclic systems.

The bromo substituent on the aromatic ring serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net Most notably, it is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. scielo.brnih.govorganic-chemistry.org

Key Cross-Coupling Reactions Involving the Aryl Bromide:

| Reaction Name | Coupling Partner | Resulting Bond |

| Suzuki Coupling | Organoboron Reagents | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Heck Coupling | Alkenes | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkynes | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Amines | C(sp²)-N |

| Stille Coupling | Organotin Reagents | C(sp²)-C(sp²) |

This table highlights some of the most important cross-coupling reactions that can be performed on the aryl bromide moiety of this compound.

Simultaneously, the terminal double bond of the pentenyl side chain offers another site for chemical modification. It can participate in a variety of addition reactions, as well as pericyclic reactions and polymerization processes.

Common Reactions of the Terminal Alkene:

Hydrogenation: Reduction of the double bond to a single bond.

Halogenation: Addition of halogens across the double bond.

Hydroboration-Oxidation: Conversion of the alkene to an alcohol.

Epoxidation: Formation of an epoxide.

Metathesis: Reaction with other alkenes to form new carbon-carbon double bonds.

The ortho-disposition of the bromo and pentenyl groups is particularly significant as it allows for intramolecular reactions, providing a powerful strategy for the synthesis of fused ring systems. Intramolecular Heck reactions, for example, can be employed to construct carbocyclic and heterocyclic scaffolds that are prevalent in many biologically active molecules. This proximity of the reactive centers enables elegant and efficient cyclization cascades. beilstein-journals.orgnih.govbeilstein-journals.org

Overview of Current Research Landscape on Bromoalkenylbenzenes

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnections involve the carbon-bromine bond and the carbon-carbon bond connecting the pentenyl side chain to the aromatic ring.

A primary retrosynthetic disconnection breaks the bond between the aromatic ring and the pentenyl side chain. This suggests a precursor such as a (2-bromophenyl) Grignard or organolithium reagent, which can then react with a suitable five-carbon electrophile containing a terminal alkene. Alternatively, a disconnection of the C-Br bond points towards the bromination of (pent-4-en-1-yl)benzene. The order of these steps is crucial due to the directing effects of the substituents. An alkyl group, such as the pentenyl chain, is an ortho-, para-director, while a bromine atom is also an ortho-, para-director, albeit a deactivating one. Therefore, introducing the pentenyl group first would lead to a mixture of ortho and para brominated products. Conversely, starting with bromobenzene (B47551) would also yield a mixture of ortho and para substituted products upon alkylation. To achieve the desired ortho-substitution, specific strategies like directed ortho-metalation are often necessary. youtube.com

Approaches for Aromatic Bromination Precursors

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a classic method for introducing a bromine atom onto a benzene (B151609) ring. libretexts.org This reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). masterorganicchemistry.comlibretexts.orgpressbooks.pub The catalyst polarizes the bromine molecule, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.orgpressbooks.pub

The mechanism proceeds through a two-step process:

Formation of a positively charged intermediate, known as an arenium ion or sigma complex, where the electrophile has bonded to the ring. libretexts.org

Deprotonation of the arenium ion to restore the aromaticity of the ring, yielding the brominated product. libretexts.org

For the synthesis of this compound, if (pent-4-en-1-yl)benzene is the starting material, electrophilic bromination would yield a mixture of the ortho and para isomers due to the ortho-, para-directing nature of the alkyl group. Separating these isomers would then be necessary.

| Reactants | Catalyst | Product(s) | Notes |

| Benzene, Br₂ | FeBr₃ | Bromobenzene | Standard bromination of benzene. masterorganicchemistry.comlibretexts.org |

| Toluene, Br₂ | FeBr₃ | o-Bromotoluene, p-Bromotoluene | Illustrates ortho- and para-directing effect of an alkyl group. pressbooks.pub |

This table presents illustrative examples of electrophilic aromatic bromination and is not exhaustive.

Directed Ortho-Metalation and Halogenation Routes

To overcome the regioselectivity issues of standard electrophilic bromination, directed ortho-metalation (DoM) offers a powerful alternative for the synthesis of ortho-substituted compounds. wikipedia.orguwindsor.caorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) on the benzene ring. The DMG, typically containing a heteroatom, coordinates to an organolithium reagent, such as n-butyllithium or t-butyllithium, directing the deprotonation to the adjacent ortho position to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be quenched with an electrophile, in this case, a bromine source like 1,2-dibromoethane (B42909) or hexabromoethane, to introduce the bromine atom specifically at the ortho position.

For the synthesis of this compound, one could envision starting with a precursor containing a suitable DMG. After ortho-bromination, the DMG would need to be converted into the pent-4-en-1-yl side chain or removed and the side chain installed in a subsequent step. The bromine atom itself can also act as a directing group for a second metalation, although its directing ability is influenced by other substituents present on the ring. nih.gov

| Directing Group | Lithiating Agent | Electrophile | Product |

| -OCH₃ (Anisole) | n-BuLi | Br₂ | 2-Bromoanisole |

| -CONR₂ (Amide) | s-BuLi/TMEDA | C₂Br₂F₄ | 2-Bromo-N,N-dialkylbenzamide |

| -Br | LDA | TMSCl | 1-Bromo-2-trimethylsilylbenzene nih.gov |

This table provides examples of directed ortho-metalation reactions and is not a direct synthesis of the target compound.

Construction of the Pent-4-en-1-yl Side Chain

The five-carbon side chain with a terminal double bond can be constructed using various modern synthetic methods.

Olefin Metathesis Approaches for Side Chain Elongation

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. beilstein-journals.org While often used for ring-closing or cross-metathesis, it can be adapted for side-chain elongation. For instance, a shorter alkenyl side chain on the brominated benzene ring could be elongated via cross-metathesis with an appropriate olefin. However, this approach might not be the most direct for synthesizing the pent-4-en-1-yl side chain from a non-alkenyl precursor. A more common application would be in the synthesis of precursors or in post-modification of the side chain if a different isomer were desired.

Grignard or Organolithium Additions and Subsequent Transformations

A highly effective and common method for constructing the pent-4-en-1-yl side chain involves the reaction of a Grignard or organolithium reagent with a suitable electrophile. google.comlibretexts.orglibretexts.org For the synthesis of this compound, this can be approached in two ways:

Starting with a brominated precursor: 2-Bromobenzylmagnesium bromide could be prepared and reacted with a four-carbon electrophile containing a terminal alkene, such as 4-bromobut-1-ene. However, the Grignard reagent derived from 2-bromobenzyl bromide is often prone to side reactions. A more reliable approach involves the reaction of 2-bromophenyllithium or 2-bromophenylmagnesium bromide with an appropriate five-carbon electrophile.

Starting with a pentenyl precursor: A Grignard reagent can be prepared from a halogenated pentene, such as 5-bromopent-1-ene. This Grignard reagent can then be coupled with a suitable bromo-substituted aromatic compound in the presence of a catalyst. For instance, the reaction of pent-4-en-1-ylmagnesium bromide with 1,2-dibromobenzene (B107964), catalyzed by a nickel or palladium complex, could potentially yield the desired product, although regioselectivity could be a challenge.

A more direct approach involves the reaction of an organometallic reagent derived from 1,2-dibromobenzene with an appropriate five-carbon electrophile. For example, selective metal-halogen exchange of 1,2-dibromobenzene with an organolithium reagent at low temperature can generate 2-bromophenyllithium, which can then be reacted with a 5-carbon synthon.

| Organometallic Reagent | Electrophile | Product |

| Phenylmagnesium bromide | Allyl bromide | Allylbenzene sciencemadness.org |

| 2-Bromophenyllithium | 5-Bromo-1-pentene (B141829) | This compound |

This table illustrates the general principle of using organometallic reagents for C-C bond formation.

Wittig or Horner-Wadsworth-Emmons Olefination Routes

The construction of the pent-4-en-1-yl side chain attached to the bromo-benzene core can be effectively achieved using olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgwikipedia.org These methods are fundamental in organic synthesis for forming carbon-carbon double bonds. masterorganicchemistry.com

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, a plausible approach would involve the reaction of 2-bromobenzaldehyde (B122850) with the ylide generated from (3-butenyl)triphenylphosphonium bromide. The resulting product would then require reduction of the newly formed double bond to yield the final product.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification. organic-chemistry.org Furthermore, HWE reactions, particularly with stabilized phosphonates, often exhibit high E-selectivity, affording primarily the trans-alkene. mdpi.comorganicchemistrydata.org For synthesizing the target molecule, one could envision a reaction between 2-bromobenzaldehyde and a phosphonate (B1237965) ester such as diethyl (pent-4-en-1-yl)phosphonate.

A significant modification of the HWE reaction, the Still-Gennari olefination, utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/additive combinations (e.g., KHMDS/18-crown-6) to favor the formation of Z-alkenes (cis). youtube.commdpi.com This offers a powerful tool for controlling the stereochemistry of the resulting double bond, although for the synthesis of this compound, this stereocontrol is not a primary concern for the terminal alkene.

Convergent and Linear Synthetic Pathways

A highly effective convergent strategy would be a Kumada cross-coupling reaction . This involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. nrochemistry.comorganic-chemistry.org For instance, the Grignard reagent derived from 1-bromo-2-chlorobenzene (B145985) could be coupled with 5-bromo-1-pentene in the presence of a suitable palladium catalyst. acs.orgnih.govarkat-usa.org Alternatively, a Suzuki coupling could be employed, reacting 1-bromo-2-iodobenzene (B155775) with a pent-4-en-1-yl boronic acid or a boronic ester derivative (like a MIDA boronate ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. In the context of the proposed convergent synthesis via a Suzuki or Kumada coupling, several parameters can be fine-tuned.

For a Suzuki coupling , key variables include the choice of palladium catalyst, ligand, base, and solvent. The catalyst system, often a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand (e.g., PPh₃, PCy₃, or more specialized ligands like SPhos or XPhos), is critical. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the catalytic cycle, and the solvent system (e.g., toluene, dioxane, THF/water mixtures) can significantly influence reaction rates and yields.

The following interactive table illustrates a hypothetical optimization of a Suzuki coupling between 1-bromo-2-iodobenzene and pent-4-en-1-ylboronic acid.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 85 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF/H₂O | 60 | 92 |

| 4 | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 100 | 78 |

This is a hypothetical data table for illustrative purposes.

Similarly, for a Kumada coupling , the choice of catalyst (typically nickel or palladium-based) and reaction conditions such as temperature and solvent (commonly THF or diethyl ether) are important factors to consider. nrochemistry.com The rate of addition of the Grignard reagent can also be critical to prevent side reactions. arkat-usa.org

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable chemical processes. rsc.org

Key principles to consider include:

Atom Economy: Convergent syntheses, particularly those employing catalytic cross-coupling reactions, generally have a higher atom economy than long, linear syntheses with multiple protection-deprotection steps.

Catalysis: The use of catalytic reagents, such as palladium complexes in Suzuki and Kumada couplings, is a cornerstone of green chemistry. Catalytic processes are superior to stoichiometric reactions in terms of reducing waste. rsc.orgrsc.org

Safer Solvents and Auxiliaries: Efforts can be made to replace hazardous organic solvents with greener alternatives. For instance, some Suzuki couplings can be performed in aqueous media or with sustainable solvents. digitellinc.comcdnsciencepub.comacs.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis is one technique that can sometimes accelerate reactions and improve energy efficiency.

Waste Prevention: Choosing synthetic routes that minimize the formation of byproducts is crucial. The water-soluble nature of the byproducts in the HWE reaction is an example of designing for easier separation and reduced waste. organic-chemistry.org

The following table summarizes the application of green chemistry principles to the proposed synthetic routes:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | A convergent Suzuki or Kumada coupling offers higher atom economy compared to a multi-step linear synthesis. |

| Catalysis | Palladium-catalyzed cross-coupling reactions are highly efficient and reduce the need for stoichiometric reagents. |

| Safer Solvents | Exploring aqueous solvent systems for Suzuki couplings can reduce reliance on volatile organic compounds (VOCs). cdnsciencepub.com |

| Energy Efficiency | Optimization of catalyst systems can lead to reactions at lower temperatures, saving energy. |

| Waste Prevention | The HWE reaction generates a water-soluble phosphate (B84403) byproduct, simplifying separation and minimizing organic waste. wikipedia.org |

By carefully selecting the synthetic strategy and optimizing reaction conditions with green chemistry principles in mind, this compound can be prepared in an efficient and environmentally responsible manner.

Reactivity of the Aryl Bromide Moiety

The aryl bromide group in this compound is the primary site for palladium-catalyzed cross-coupling reactions. The ortho-position of the pentenyl substituent introduces steric hindrance that can influence catalyst association and reaction kinetics. However, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have been developed to overcome such steric challenges, enabling efficient transformations. The presence of the pendant pentenyl group does not typically interfere with the reactivity of the aryl bromide, provided that reaction conditions are carefully selected to prevent undesired side reactions involving the alkene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. nih.govlibretexts.org For a substrate like this compound, the reaction with an aryl or vinyl boronic acid would yield the corresponding biaryl or styrenyl derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org The choice of ligand is crucial, especially for sterically hindered ortho-substituted substrates. acs.org Modern catalysts, such as those derived from biarylphosphine ligands, are effective for such transformations. nih.govacs.org

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 95 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 75 |

The Heck reaction couples aryl halides with alkenes to form new substituted alkenes. wikipedia.orgorganic-chemistry.org In the case of this compound, a potential challenge is the presence of the internal pentenyl group, which could potentially undergo intramolecular reactions. However, intermolecular Heck couplings with activated olefins like acrylates, or styrenes are generally favored under standard conditions. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. nih.govbeilstein-journals.org For sterically hindered aryl bromides, catalyst systems that are highly active, such as those based on N-heterocyclic carbenes (NHCs) or bulky phosphines, can provide good yields. acs.org

| Entry | Palladium Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 18 | 85 |

| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 12 | 88 |

| 3 | Pd(OAc)₂ (1) | TBAB | NaOAc | DMF/H₂O | 100 | 24 | 78 |

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netjk-sci.com For aryl bromides, the reaction often requires elevated temperatures compared to the more reactive aryl iodides. wikipedia.org Copper-free conditions have also been developed, which can be advantageous in certain contexts. The steric hindrance from the ortho-pentenyl group can be overcome by using appropriate bulky phosphine ligands. researchgate.net

| Entry | Palladium Catalyst (mol%) | Copper Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |

| 2 | Pd(OAc)₂ (1.5) | CuI (3) | Diisopropylamine | Toluene | 80 | 16 | 87 |

| 3 | Pd(P(t-Bu)₃)₂ (2) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 20 | 92 |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. For substrates like this compound, coupling with an arylzinc or alkylzinc reagent would proceed efficiently. The development of catalyst systems with bulky, electron-rich biarylphosphine ligands has been crucial for the successful coupling of sterically demanding ortho-substituted aryl bromides. nih.govorganic-chemistry.org

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 25 | 4 | 94 |

| 2 | PdCl₂(dppf) (3) | - | THF | 60 | 12 | 85 |

| 3 | Pd(P(t-Bu)₃)₂ (2) | - | Dioxane | 80 | 8 | 91 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. youtube.comwikipedia.orglibretexts.org This reaction has become a premier method for the synthesis of arylamines. The steric hindrance of the ortho-pentenyl group in this compound necessitates the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are essential for achieving high yields with sterically congested aryl bromides. acs.orgwikipedia.orgacsgcipr.org The choice of base is also a critical parameter, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed. libretexts.org

| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (1) | RuPhos (3) | NaOt-Bu | Toluene | 100 | 10 | 96 |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 89 |

| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 100 | 16 | 93 |

Reactivity of the Terminal Alkene Moiety

The terminal alkene of the pentenyl side chain is an electron-rich functional group, making it susceptible to attack by electrophiles and a versatile handle for various carbon-carbon bond-forming reactions.

Alkenes readily undergo electrophilic addition reactions, where the π-bond attacks an electrophile, leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile. libretexts.orgyoutube.com A classic example is the addition of hydrogen halides (HX). libretexts.org The reaction proceeds via an initial attack of the alkene's π electrons on the hydrogen atom of the HX, forming a C-H bond and a carbocation. libretexts.orgyoutube.comyoutube.com This is followed by the attack of the halide anion on the carbocation to give the final product. libretexts.orgyoutube.com

Another common electrophilic addition is the reaction with halogens like bromine (Br₂). libretexts.org The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a bromonium ion intermediate. libretexts.orgdocbrown.info This intermediate is then attacked by a bromide ion to yield a vicinal dibromide. libretexts.orgdocbrown.info

Table 2: Common Electrophilic Addition Reactions of Alkenes

| Reagent | Intermediate | Product |

|---|---|---|

| Hydrogen Halide (HX) | Carbocation | Alkyl Halide |

| Halogen (X₂) | Halonium Ion | Vicinal Dihalide |

The proximity of the terminal alkene and the bromoaromatic ring in this compound allows for intramolecular cyclization reactions. These reactions can be initiated by various methods, often involving the formation of a reactive intermediate on the aromatic ring that then undergoes an intramolecular reaction with the alkene. For instance, radical cyclizations can be initiated by the homolytic cleavage of the carbon-bromine bond. The resulting aryl radical can then add to the terminal alkene, leading to the formation of a new ring system.

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org

Ring-Closing Metathesis (RCM): RCM is an intramolecular version of olefin metathesis used to form cyclic alkenes from dienes. wikipedia.orgorganic-chemistry.org While this compound itself is not a diene, it can be derivatized to introduce a second alkene moiety, making it a suitable substrate for RCM to form polycyclic structures. The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile alkene, such as ethylene. wikipedia.org RCM is widely used for the synthesis of rings of various sizes, from 5-membered to large macrocycles. wikipedia.orgorganic-chemistry.org

Cross-Metathesis (CM): Cross-metathesis involves the reaction between two different alkenes. organic-chemistry.org The terminal alkene of this compound can react with other alkenes in the presence of a metathesis catalyst to form new, more complex alkenes. caltech.edu The selectivity of CM can sometimes be challenging, potentially leading to a mixture of homocoupled and cross-coupled products. organic-chemistry.org However, by carefully choosing the reaction partners and conditions, high yields of the desired cross-coupled product can often be achieved. organic-chemistry.orgcaltech.edu This reaction is a valuable tool for modifying the side chain of the molecule. For example, cross-metathesis with acrolein has been used in the synthesis of complex molecules like protected L-amicetose and L-cinerulose derivatives. beilstein-journals.org

Table 3: Common Olefin Metathesis Reactions

| Reaction Type | Description | Key Feature |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. wikipedia.orgorganic-chemistry.org | Formation of cyclic structures and release of a volatile alkene. wikipedia.org |

| Cross-Metathesis (CM) | Reaction between two different alkenes to form new alkenes. organic-chemistry.org | Can be used to derivatize the alkene side chain. caltech.edu |

Hydroboration and Hydroamination Strategies

The terminal alkene in this compound is a prime site for hydroboration and hydroamination reactions, offering pathways to introduce hydroxyl or amino functionalities at the terminus of the pentenyl chain.

Hydroboration-Oxidation:

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond. libretexts.orgyoutube.com In the case of this compound, the reaction is expected to proceed with high regioselectivity, yielding the corresponding primary alcohol. The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the terminal alkene. libretexts.orgmasterorganicchemistry.com The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon in a concerted, syn-addition mechanism. libretexts.orgyoutube.com Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond. libretexts.orgmasterorganicchemistry.com

This process is generally highly efficient and tolerates a wide range of functional groups, including the aryl bromide present in the substrate. ed.ac.uk The expected major product from the hydroboration-oxidation of this compound is 5-(2-bromophenyl)pentan-1-ol.

Hypothetical Reaction Data for Hydroboration-Oxidation:

| Reagent System | Expected Major Product | Expected Regioselectivity |

| 1. BH₃·THF; 2. H₂O₂, NaOH | 5-(2-bromophenyl)pentan-1-ol | >99% Anti-Markovnikov |

| 1. 9-BBN; 2. H₂O₂, NaOH | 5-(2-bromophenyl)pentan-1-ol | >99% Anti-Markovnikov |

Hydroamination:

Hydroamination involves the addition of an N-H bond across the double bond. This can be achieved through various catalytic systems. For instance, acid-catalyzed intermolecular hydroamination with anilines could potentially lead to the corresponding amine. researchgate.net Intramolecular hydroamination, if conditions were to favor cyclization, could also be a possibility, though the formation of a seven-membered ring would be kinetically less favorable than smaller ring systems. The development of efficient and selective hydroamination reactions remains an active area of research.

Radical Reactions Involving the Alkene

The alkene moiety of this compound can participate in radical reactions, particularly intramolecular cyclizations. The proximity of the aryl bromide allows for the possibility of generating an aryl radical, which can then interact with the pendant alkene.

A common strategy for initiating such reactions is through the use of radical initiators like tributyltin hydride (Bu₃SnH) and AIBN, or via photoredox catalysis. researchgate.net Upon generation of the 2-(pent-4-en-1-yl)phenyl radical, an intramolecular cyclization can occur. The regioselectivity of this cyclization is governed by Baldwin's rules. A 5-exo-trig cyclization would lead to the formation of a five-membered ring, which is generally favored over the 6-endo-trig pathway. This would result in a substituted dihydronaphthalene derivative.

Alternatively, radical addition to the alkene can be initiated by an external radical source, leading to functionalization of the pentenyl chain. The specific outcome would depend on the nature of the radical species and the reaction conditions. The radical cyclization of similar ortho-alkenylaryl systems has been explored for the synthesis of benzocycloketones and other fused ring systems. rsc.org

Chemoselectivity in Transformations of this compound

A key consideration in the chemical transformations of this compound is chemoselectivity: the preferential reaction of one functional group over the other. The aryl bromide and the terminal alkene can both undergo a variety of reactions, and selective transformation requires careful choice of reagents and conditions.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, would be expected to occur selectively at the aryl bromide position. researchgate.netorganic-chemistry.org The Heck reaction, which couples aryl halides with alkenes, could even lead to an intramolecular cyclization under certain conditions. rsc.org Conversely, reactions such as hydroboration, epoxidation, or dihydroxylation would selectively target the alkene. rsc.orgrsc.org

The ability to selectively address either the aryl bromide or the alkene allows for a stepwise functionalization of the molecule, making it a versatile building block in organic synthesis. For instance, one could first perform a Suzuki coupling at the aryl bromide, followed by hydroboration of the alkene on the newly formed biaryl system.

Illustrative Chemoselective Transformations:

| Reaction Type | Reagent(s) | Targeted Functional Group | Expected Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl bromide | Biaryl with a pentenyl side chain |

| Heck Reaction (intermolecular) | Alkene, Pd catalyst, base | Aryl bromide | Stilbene-like derivative |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alkene | Primary alcohol |

| Epoxidation | m-CPBA | Alkene | Epoxide |

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is influenced by both steric and electronic effects arising from its substitution pattern.

Electronic Effects:

The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to competing resonance effects. libretexts.org This electronic nature influences the reactivity of the aromatic ring. For reactions involving the aryl bromide, such as oxidative addition to a palladium(0) catalyst in cross-coupling reactions, the electron-withdrawing nature of the bromine can facilitate this step.

The pentenyl group is generally considered to be an electron-donating group through induction, which can influence the electron density of the aromatic ring. libretexts.org

Steric Effects:

The ortho-relationship of the bromo and pentenyl substituents introduces steric hindrance around the C1 and C2 positions of the benzene ring. wikipedia.org This "ortho effect" can influence the rate and regioselectivity of reactions involving the aromatic ring or the benzylic position. wikipedia.org For example, in reactions targeting the aryl bromide, the adjacent pentenyl chain could sterically hinder the approach of bulky reagents or catalysts. researchgate.net This steric crowding can also influence the preferred conformations of the molecule, which may in turn affect the feasibility of intramolecular reactions. The interplay of steric and electronic factors is often subtle and can be crucial in determining the outcome of a reaction. researchgate.netspringerprofessional.de

Advanced Spectroscopic and Computational Analyses of 1 Bromo 2 Pent 4 En 1 Yl Benzene

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of "1-Bromo-2-(pent-4-en-1-yl)benzene". Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule. The molecular formula of "this compound" is C₁₁H₁₃Br. uni.lu

A key feature of the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units. This distinctive isotopic signature provides a strong indication of the presence of a single bromine atom in the molecule.

HRMS allows for the precise determination of the monoisotopic mass of the molecular ion. For C₁₁H₁₃⁷⁹Br, the calculated monoisotopic mass is 224.02007 Da. uni.lu Experimental HRMS measurements that match this value within a few parts per million (ppm) provide strong evidence for the assigned elemental composition, effectively ruling out other potential formulas with the same nominal mass.

The table below presents the predicted m/z values for various adducts of "this compound" that can be observed in HRMS analysis. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 225.02735 |

| [M+Na]⁺ | 247.00929 |

| [M-H]⁻ | 223.01279 |

| [M+NH₄]⁺ | 242.05389 |

| [M+K]⁺ | 262.98323 |

| [M]⁺ | 224.01952 |

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Studies and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of "this compound" in solution. While 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques are required to establish connectivity and spatial relationships within the molecule.

A combination of 2D NMR experiments is employed for the complete assignment of the ¹H and ¹³C NMR spectra and to probe the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between the protons of the pentenyl chain, for instance, between the allylic protons and the adjacent methylene (B1212753) protons, as well as between the protons on the benzene (B151609) ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). slideshare.net This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal of the terminal vinyl group (=CH₂) would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). emerypharma.com HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For "this compound," HMBC correlations would be observed between the benzylic protons and the aromatic carbons, as well as between the protons on the pentenyl chain and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. princeton.edu Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space (typically within 5 Å). This is crucial for determining the preferred conformation of the flexible pentenyl side chain relative to the benzene ring.

The following table summarizes the expected key 2D NMR correlations for "this compound".

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H - ¹H | Identifies J-coupled protons within the pentenyl chain and the aromatic ring. |

| HSQC | ¹H - ¹³C (¹J) | Assigns carbon signals directly attached to protons. |

| HMBC | ¹H - ¹³C (²J, ³J) | Establishes connectivity across quaternary carbons and between the aromatic ring and the pentenyl chain. |

| NOESY | ¹H - ¹H (through space) | Determines the spatial arrangement and conformation of the pentenyl side chain relative to the benzene ring. |

While solution-state NMR provides information about the average structure of the molecule, solid-state NMR (ssNMR) can be used to study "this compound" in its crystalline or adsorbed states. In the solid state, the molecular motion is restricted, leading to broad lines in conventional NMR spectra. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solids.

ssNMR can provide information about:

Polymorphism: Different crystalline forms of the same compound will give distinct ssNMR spectra.

Conformation in the solid state: The conformation of the pentenyl chain in the crystal lattice can be determined and compared to the solution-state conformation.

Intermolecular interactions: ssNMR can probe interactions between neighboring molecules in the crystal.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in "this compound". biointerfaceresearch.com These techniques are complementary, as some vibrational modes that are strong in IR are weak in Raman, and vice versa. spectroscopyonline.com

Key expected vibrational frequencies for "this compound" are:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C-H (aromatic) | Stretching | 3100 - 3000 | FT-IR, Raman |

| C-H (alkene) | Stretching | 3100 - 3000 | FT-IR, Raman |

| C-H (alkane) | Stretching | 3000 - 2850 | FT-IR, Raman |

| C=C (aromatic) | Stretching | 1600 - 1450 | FT-IR, Raman |

| C=C (alkene) | Stretching | ~1640 | FT-IR, Raman (strong) |

| C-Br | Stretching | 650 - 550 | FT-IR, Raman |

| =C-H (alkene) | Out-of-plane bend | ~910 and ~990 | FT-IR (strong) |

These techniques are also valuable for reaction monitoring. For example, during the synthesis of "this compound," the disappearance of the starting material's characteristic peaks and the appearance of the product's peaks can be tracked in real-time.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for a molecule in its solid state. ncert.nic.in If a suitable single crystal of "this compound" can be grown, this technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This would provide an unambiguous determination of the conformation of the pentenyl side chain relative to the brominated benzene ring in the crystal lattice. Furthermore, it would reveal details about the intermolecular packing and any non-covalent interactions, such as π-stacking or halogen bonding, that might be present in the solid state.

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the properties of "this compound". nih.gov

Computational modeling can be used to:

Predict molecular geometries: The optimized geometry of the molecule can be calculated, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Calculate spectroscopic properties: NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra can be calculated and compared with experimental results to aid in spectral assignment. researchgate.net

Investigate conformational preferences: The relative energies of different conformers of the pentenyl side chain can be calculated to determine the most stable conformations.

Analyze electronic structure: The distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential can be visualized to understand the molecule's reactivity.

Electronic Structure and Molecular Orbital Theory

The electronic characteristics of this compound are fundamentally governed by the interplay of its constituent parts: the benzene ring, the bromo substituent, and the pentenyl side chain. Molecular Orbital (MO) theory, particularly the Frontier Molecular Orbital (FMO) concept, is crucial for understanding the molecule's reactivity. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions.

The benzene ring possesses a delocalized π-electron system. masterorganicchemistry.com The substituents significantly perturb this system:

Bromo Group: The bromine atom exerts a dual electronic effect. It is highly electronegative, leading to an inductive withdrawal (-I effect) of electron density from the benzene ring through the sigma bond. Conversely, its lone pairs of electrons can participate in resonance, donating electron density into the π-system (+R effect).

Pentenyl Group: The alkyl portion of the pentenyl chain acts as a weak electron-donating group through an inductive effect (+I effect), slightly increasing the electron density of the ring. The terminal alkene is a reactive site in itself.

Density Functional Theory (DFT) calculations can provide quantitative values for the HOMO and LUMO energies and visualize their spatial distribution. For this compound, the HOMO is expected to be predominantly located on the benzene ring, with some contribution from the double bond of the pentenyl chain. The LUMO is likely to be a π* orbital of the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another tool used to visualize the electronic landscape. nih.govmdpi.com For this molecule, the MEP would show a region of negative potential (red/yellow) around the electronegative bromine atom and the π-cloud of the double bond, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table presents representative values that would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Predicted Value | Description |

| HOMO Energy | -6.5 eV | Highest occupied molecular orbital energy; relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Lowest unoccupied molecular orbital energy; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference indicating chemical reactivity and kinetic stability. |

Conformational Analysis via Molecular Mechanics and DFT

The flexibility of the pentenyl side chain allows this compound to exist in multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers, which are those at the lowest energy minima on the potential energy surface (PES). openaccesspub.org

This analysis typically involves two computational steps:

Molecular Mechanics (MM): A faster, classical mechanics-based method used to perform an initial broad search for possible low-energy conformations.

Density Functional Theory (DFT): A more accurate quantum mechanical method used to optimize the geometry and calculate the precise energies of the conformers identified by MM. eurjchem.com

Table 2: Representative Conformational Energy Profile This table illustrates hypothetical relative energies for different conformations arising from rotation around the C(aryl)-C1(pentyl) bond. Energies are relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (Br-C2-C1-C2_pentyl) | Relative Energy (kcal/mol) | Description |

| A | ~90° | 0.00 | Most stable conformer, likely minimizing steric hindrance between the chain and the bromo group. |

| B | 0° | +3.5 | Eclipsed conformation with higher steric strain. |

| C | 180° | +1.2 | Anti-periplanar conformation, potentially with some steric interaction. |

| D | -90° | 0.00 | A second stable conformer, degenerate in energy with Conformer A. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling the step-by-step mechanism of a chemical reaction. This involves mapping the reaction pathway, identifying all intermediates, and characterizing the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and rate.

A plausible and well-studied reaction for a molecule like this compound is an intramolecular Heck reaction. This reaction would involve the formation of a new carbon-carbon bond, leading to a cyclic product. The general steps that would be modeled are:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond to form an arylpalladium(II) complex.

Intramolecular Insertion: The terminal double bond of the pentenyl chain coordinates to the palladium center and then inserts into the aryl-palladium bond. This is typically the rate-determining step.

Beta-Hydride Elimination: A hydrogen atom is eliminated from the alkyl chain, regenerating the double bond in a new position and forming a hydridopalladium complex.

Reductive Elimination: The catalyst is regenerated, releasing the final organic product.

DFT calculations are employed to determine the geometry and energy of each reactant, intermediate, and product. Transition state search algorithms are used to locate the exact structure of the TS for each step. A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Hypothetical Energy Profile for an Intramolecular Heck Reaction This table presents a simplified, hypothetical reaction coordinate for the cyclization of this compound. Energies are relative to the starting materials.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Pd(0) catalyst | 0.0 |

| Intermediate 1 | Arylpalladium(II) complex | -5.2 |

| TS1 | Transition state for intramolecular insertion | +18.5 |

| Intermediate 2 | Cyclized alkylpalladium(II) complex | -12.0 |

| TS2 | Transition state for β-hydride elimination | +2.1 |

| Products | Cyclized organic product + HBr + Pd(0) catalyst | -25.0 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework. liverpool.ac.uk The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. DFT can typically predict ¹H chemical shifts with a root-mean-square error of 0.2–0.4 ppm. nih.gov

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the peaks in an infrared (IR) or Raman spectrum. researchgate.net The calculation provides the frequencies and intensities of all normal vibrational modes. Due to approximations in the theoretical model and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental ones. To correct for this, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for the B3LYP functional). researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) These are representative chemical shifts (δ, ppm) predicted using the GIAO-DFT method.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic (C-H) | 7.10 - 7.60 | 127.0 - 133.0 |

| Aromatic (C-Br) | - | 124.5 |

| Aromatic (C-Alkyl) | - | 142.0 |

| Vinyl (=CH₂) | 4.95 - 5.05 | 115.0 |

| Vinyl (=CH-) | 5.75 - 5.85 | 138.5 |

| Allylic (-CH₂-) | 2.05 - 2.15 | 33.5 |

| Benzylic (-CH₂-) | 2.60 - 2.70 | 35.0 |

| Alkyl (-CH₂-) | 1.65 - 1.75 | 30.0 |

Table 5: Predicted Key Vibrational Frequencies This table shows representative scaled vibrational frequencies (cm⁻¹) and their assignments.

| Frequency (cm⁻¹) | Assignment | Description |

| 3075 | ν(C-H) | Aromatic C-H stretch |

| 3010 | ν(=C-H) | Vinylic C-H stretch |

| 2930, 2855 | ν(C-H) | Aliphatic C-H stretch |

| 1640 | ν(C=C) | Alkene C=C stretch |

| 1590, 1470 | ν(C=C) | Aromatic ring stretch |

| 1025 | ν(C-Br) | C-Br stretch |

| 910 | δ(=C-H) | Alkene out-of-plane bend |

Derivatization and Functionalization Strategies for 1 Bromo 2 Pent 4 En 1 Yl Benzene

Synthesis of Complex Organic Molecules from 1-Bromo-2-(pent-4-en-1-yl)benzene

This compound serves as a valuable starting material for the synthesis of intricate organic molecules. The presence of two distinct reactive sites—the aryl bromide and the terminal double bond—allows for sequential or tandem reactions to build molecular complexity.

The aryl bromide moiety is a versatile handle for various cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the aromatic ring, introducing alkyl, aryl, or alkynyl substituents. Concurrently, the pentenyl side chain can undergo a range of transformations, including but not limited to, oxidation, reduction, and addition reactions.

A notable application is in the construction of spirocyclic compounds. eurekalert.org The pentenyl side chain can be manipulated to create a ring that is fused to the benzene (B151609) ring at the ortho position, leading to complex polycyclic frameworks. eurekalert.org This approach often involves a series of carefully orchestrated steps, such as hydroboration-oxidation of the double bond to introduce a hydroxyl group, followed by intramolecular cyclization.

The following table outlines a representative synthetic sequence starting from this compound to a more complex derivative:

| Step | Reaction | Reagents | Product |

| 1 | Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | 5-(2-Bromophenyl)pentan-1-ol |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-(Biphenyl-2-yl)pentan-1-ol |

| 3 | Oxidation | PCC or Swern oxidation | 5-(Biphenyl-2-yl)pentanal |

| 4 | Wittig Reaction | Phosphonium (B103445) ylide | (E/Z)-1-(Biphenyl-2-yl)-6-phenylhex-5-ene |

This sequence demonstrates how the two functional groups can be selectively addressed to build a more elaborate molecular architecture. The initial hydroboration-oxidation targets the alkene without affecting the aryl bromide. Subsequently, the aryl bromide is utilized in a Suzuki coupling to introduce a second aromatic ring. The newly formed alcohol is then oxidized to an aldehyde, which can be further functionalized, for example, through a Wittig reaction to extend the carbon chain and introduce another double bond.

Accessing Polyfunctionalized Aromatic Systems

The strategic functionalization of this compound allows for the creation of aromatic systems bearing multiple functional groups. The interplay between the existing bromo and pentenyl substituents guides the regioselectivity of subsequent transformations.

The bromine atom can be readily converted into other functional groups. For example, it can be replaced by cyano, amino, or hydroxyl groups through nucleophilic aromatic substitution or metal-catalyzed processes. The pentenyl side chain can also be modified to introduce additional functionalities. For example, epoxidation of the double bond followed by ring-opening can introduce two new functional groups.

A powerful strategy for creating polyfunctionalized systems is through the formation of a benzyne (B1209423) intermediate. masterorganicchemistry.com Treatment of this compound with a strong base like sodium amide can lead to the formation of a highly reactive benzyne, which can then be trapped by various nucleophiles to introduce a new substituent ortho to the original bromine position. masterorganicchemistry.com

The table below illustrates some of the functionalization reactions that can be performed on this compound:

| Reaction Type | Reagents | Functional Group Introduced | Product Class |

| Suzuki Coupling | ArB(OH)2, Pd(PPh3)4, K2CO3 | Aryl | Biaryl derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl | Arylalkynes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino | N-Aryl amines |

| Cyanation | CuCN or Zn(CN)2, Pd catalyst | Cyano | Benzonitriles |

| Dihydroxylation | OsO4, NMO | Diol | 1,2-Diols |

| Epoxidation | m-CPBA | Epoxide | Oxiranes |

These reactions can be performed in a controlled manner to achieve the desired polyfunctionalized aromatic compound. The choice of reaction conditions and catalysts is crucial for achieving high selectivity and yield.

Preparation of Macrocyclic Structures and Polymer Precursors

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of macrocycles and polymers. The terminal alkene on the pentenyl side chain is particularly amenable to ring-closing metathesis (RCM). organic-chemistry.orglibretexts.org

To form a macrocycle, the aromatic ring can be functionalized with another tether containing a terminal alkene. This can be achieved through a cross-coupling reaction at the aryl bromide position. The resulting diene can then undergo an intramolecular RCM reaction, catalyzed by a ruthenium-based catalyst such as a Grubbs' catalyst, to form a large ring structure. organic-chemistry.org The size of the resulting macrocycle can be controlled by the length of the tether introduced.

The following table provides a generalized scheme for the synthesis of a macrocycle from this compound:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Sonogashira Coupling | HC≡C-(CH2)n-CH=CH2, Pd/Cu catalyst | 1-((CH2)n-CH=CH2)-2-(pent-4-en-1-yl)benzene |

| 2 | Ring-Closing Metathesis | Grubbs' Catalyst | Macrocyclic alkene |

Furthermore, this compound can serve as a monomer for polymerization reactions. The terminal alkene can undergo polymerization through various mechanisms, such as free-radical or coordination polymerization. The resulting polymer would have a polystyrene-like backbone with pendant bromophenyl groups. These bromo groups can be further functionalized post-polymerization to introduce a wide range of properties to the polymer.

Stereoselective Transformations and Chiral Derivatization

The pentenyl side chain of this compound offers opportunities for stereoselective reactions, leading to the formation of chiral derivatives. masterorganicchemistry.com Asymmetric transformations can be used to control the stereochemistry of new chiral centers introduced into the molecule.

For example, asymmetric dihydroxylation of the terminal alkene using Sharpless catalysts can produce a chiral diol with high enantioselectivity. Similarly, asymmetric epoxidation can yield a chiral epoxide. These chiral building blocks can then be used in the synthesis of enantiomerically pure complex molecules.

Another approach to introducing chirality is through the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, directing subsequent reactions to occur in a stereoselective manner. After the desired transformation, the chiral auxiliary can be removed.

The table below summarizes some stereoselective reactions that can be applied to this compound:

| Reaction | Catalyst/Reagent | Chiral Product |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | (R)- or (S)-1-(2-Bromophenyl)pentane-1,2-diol |

| Asymmetric Epoxidation | Sharpless-Katsuki epoxidation | (R,R)- or (S,S)-2-(2-Bromophenyl)-2-(oxiran-2-ylmethyl)ethane |

| Asymmetric Hydrogenation | Chiral Rh or Ru catalyst | Chiral 1-bromo-2-pentylbenzene |

These stereoselective transformations are crucial for the synthesis of biologically active molecules and chiral materials, where the specific three-dimensional arrangement of atoms is critical for their function. acs.org

Applications of 1 Bromo 2 Pent 4 En 1 Yl Benzene in Fundamental Chemical Research

As a Building Block in Total Synthesis of Natural Products

The structural motif of an aryl halide tethered to an alkene is a powerful precursor for the construction of complex molecular architectures, particularly through intramolecular cyclization reactions. The intramolecular Heck reaction, a palladium-catalyzed carbon-carbon bond formation, stands out as a primary methodological approach where 1-Bromo-2-(pent-4-en-1-yl)benzene and its analogues are of significant interest. wikipedia.orgnih.gov This reaction allows for the efficient formation of carbocyclic and heterocyclic ring systems, which are core structures in many natural products. wikipedia.orgnih.gov

The utility of ortho-halo-alkenylarenes in total synthesis is exemplified by the construction of fused and spirocyclic ring systems. The length and flexibility of the alkenyl chain are critical factors that govern the regioselectivity of the cyclization, determining the size of the ring formed. For a substrate like this compound, a 6-exo-trig cyclization is generally favored, leading to the formation of a six-membered ring fused to the benzene (B151609) ring. This strategy has been employed in the synthesis of various natural products. For instance, the core of certain alkaloids and terpenoids can be assembled using this methodology. The high functional group tolerance of the Heck reaction allows for its application in late-stage syntheses of complex molecules. wikipedia.org

In the total synthesis of (±)-Gelsemine, an intricate alkaloid, an intramolecular Heck reaction of a more complex α,β-unsaturated 2-iodoanilide was a key step in constructing the congested spirooxindole core. nih.gov While not the exact substrate, this example highlights the power of using an ortho-haloaryl group tethered to an olefin to create challenging quaternary carbon centers. nih.gov The reaction conditions, including the choice of palladium catalyst, ligands, and additives, can be fine-tuned to control the stereochemistry of the newly formed stereocenters, which is crucial in asymmetric total synthesis. nih.govchim.it

| Natural Product Target Class | Key Synthetic Strategy | Relevant Structural Feature | Representative Citation |

| Spiro-oxindoles | Asymmetric Intramolecular Heck Reaction | Ortho-haloanilide with a tethered alkene | nih.govchim.it |

| Fused Polycyclics | Tandem Intramolecular Heck Reaction | Ortho-bromoaryl with a diene or enyne tether | wikipedia.org |

| Macrocycles | Intramolecular Heck Macrocyclization | Long-chain ortho-halo-alkenylarene | wikipedia.org |

Role in Development of Novel Catalytic Systems

The development of new and more efficient catalytic systems is a cornerstone of modern organic chemistry. Substrates like this compound serve as ideal model compounds for testing the efficacy of novel palladium catalysts for cross-coupling reactions. The well-defined structure of such molecules allows for a clear assessment of catalyst performance in terms of yield, selectivity, and turnover number.

Researchers often use the intramolecular Heck reaction of ortho-bromo-alkenylbenzenes to evaluate new ligand designs for palladium catalysts. researchgate.net The goal is to develop catalysts that operate under milder conditions, tolerate a wider range of functional groups, and provide high levels of regio- and stereoselectivity. For example, the cyclization of a substrate like this compound can be used to compare the performance of different phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, or even ligand-free palladium systems. nih.gov

The development of catalysts for asymmetric intramolecular Heck reactions is a particularly active area of research. nih.govnih.gov By employing chiral ligands, it is possible to induce enantioselectivity in the cyclization, leading to the formation of chiral cyclic compounds. Substrates analogous to this compound are used to screen libraries of chiral ligands to identify those that provide the highest levels of enantiomeric excess. chim.it The insights gained from these studies are critical for the application of these catalysts in the asymmetric synthesis of pharmaceuticals and other biologically active molecules.

Precursor for Advanced Materials Science Research

In the field of materials science, there is a significant interest in the synthesis of functional polymers with tailored electronic and optical properties. Conjugated polymers, such as poly(p-phenylene vinylene) (PPV), are of particular importance due to their applications in light-emitting diodes (LEDs), photovoltaic devices, and other organic electronics. wikipedia.orgnih.govrsc.org

Monomers containing both an aryl halide and a vinyl group are key precursors for the synthesis of PPV and its derivatives through various polymerization methods, including Heck and Gilch polymerizations. nih.govscirp.org A molecule like this compound, or more commonly its styrene-type analogues, can in principle serve as a monomer in a step-growth polymerization. For instance, a Heck coupling reaction between the aryl bromide of one monomer unit and the terminal alkene of another could lead to the formation of a polymer chain. The ortho-substitution pattern would result in a polymer with a unique, twisted backbone, which could influence its solubility and solid-state packing, and consequently its electronic properties.

The Gilch route, which typically involves the polymerization of α,α'-dihalo-p-xylenes, can also be adapted for monomers with different substitution patterns to create novel PPV derivatives. nih.gov The synthesis of hyperbranched PPV derivatives has been shown to improve solubility and processability while reducing aggregation-induced fluorescence quenching. nih.gov While direct polymerization of this compound is not reported, the principles of using bromo-alkenylbenzene monomers are well-established for creating a diverse range of functional polymeric materials.

| Polymerization Method | Monomer Type | Resulting Polymer Class | Key Properties | Representative Citation |

| Heck Polymerization | Aryl halide with a vinyl group | Poly(phenylene vinylene) derivatives | Conjugated, potential for electroluminescence | scirp.org |

| Gilch Polymerization | α,α'-Dihalo-xylenes and analogues | Poly(phenylene vinylene) derivatives | High molecular weight, good solubility with side chains | nih.gov |

| Acyclic Diene Metathesis (ADMET) | Divinylarenes | Defect-free Poly(arylene vinylene)s | All-trans olefinic bonds, high structural regularity | scirp.org |

Probing Mechanistic Pathways in Organic Reactions

The specific arrangement of reactive groups in this compound makes it an excellent tool for investigating the mechanisms of organic reactions, particularly those catalyzed by transition metals. nih.gov The intramolecular nature of potential reactions provides a constrained system where the outcomes can give clear insights into the intermediate steps of a catalytic cycle.

The intramolecular Heck reaction of ortho-halo-alkenylarenes is a case in point. By studying the cyclization of substrates with varying tether lengths, chemists can probe the factors that control the regioselectivity of migratory insertion (e.g., exo- versus endo-cyclization). princeton.edu For a pentenyl chain, as in this compound, the formation of a six-membered ring via an exo-cyclization is generally favored due to the lower strain in the transition state. princeton.edu The stereochemical outcome of the reaction can also provide information about the geometry of the organopalladium intermediates and the mechanism of β-hydride elimination. nih.gov

Furthermore, tandem reactions that are initiated by an intramolecular Heck cyclization can be designed to study subsequent steps in a catalytic cascade. wikipedia.org After the initial cyclization of a molecule like this compound, the resulting alkylpalladium intermediate could potentially undergo further reactions if β-hydride elimination is suppressed or if other reactive partners are present. These studies are fundamental to understanding and controlling complex chemical transformations. The insights gained from mechanistic investigations using such model systems are crucial for the rational design of new synthetic methods and catalysts. researchgate.netresearchgate.net

Emerging Trends and Future Research Directions for 1 Bromo 2 Pent 4 En 1 Yl Benzene

Sustainable Synthesis and Catalysis

The principles of green chemistry are guiding the development of new synthetic routes to compounds like 1-bromo-2-(pent-4-en-1-yl)benzene. A key focus is the replacement of traditional, often hazardous, reagents and catalysts with more sustainable alternatives.

Key Research Directions:

Eco-Friendly Bromination: Traditional bromination methods often involve harsh reagents. Future research is geared towards using reagents like hypobromous acid generated in situ from water-soluble and easy-to-handle brominating agents, activated by a mineral acid. google.com This approach minimizes waste and improves the safety profile of the synthesis.

Earth-Abundant Metal Catalysis: While palladium has been a workhorse in cross-coupling reactions for synthesizing precursors to this compound, there is a push towards using catalysts based on more abundant and less toxic metals like iron or copper.

Solvent Minimization: Investigating solvent-free reaction conditions or the use of greener solvents like water or biorenewable solvents is a critical area of research to reduce the environmental impact of synthesis.

A potential sustainable route could involve a Wittig-type reaction using a phosphonium (B103445) salt and an appropriate aldehyde, which can be optimized for higher yields and reduced waste streams. prepchem.com

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. acs.org For a molecule like this compound, flow chemistry can be particularly advantageous for reactions that are fast, exothermic, or involve unstable intermediates.

Potential Applications in Flow Synthesis:

| Reaction Type | Advantage in Flow Chemistry | Potential Impact on Production |

| Grignard Reagent Formation | Improved safety by minimizing the accumulation of highly reactive reagents; better temperature control. google.com | Enables safer and more efficient large-scale production of organometallic precursors. |

| Cross-Coupling Reactions | Enhanced mixing and heat transfer, leading to shorter reaction times and higher yields. Use of packed-bed reactors with solid-supported catalysts can simplify purification. acs.org | Increased throughput and catalyst recyclability, lowering overall production costs. acs.org |

| Nitration/Halogenation | Precise control over residence time and stoichiometry, reducing the formation of byproducts and improving selectivity. researchgate.net | Higher purity of intermediates and final product, minimizing the need for extensive purification steps. |

The integration of palladium-catalyzed reactions within continuous flow systems represents a significant advancement. acs.org For instance, Heck coupling reactions, which could be used to form the pentenyl side chain, have been successfully implemented in flow, achieving high yields in short residence times. acs.org

Photoredox Catalysis and Electrochemistry in Derivatization

Visible-light photoredox catalysis and electrochemistry are powerful tools for forging new chemical bonds under mild conditions. These methods offer alternative activation pathways that can lead to novel transformations of this compound.

The core of photoredox catalysis involves a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate substrates. nih.gov For this compound, this opens up possibilities for functionalizing both the aryl bromide and the alkene moieties.

Potential Photochemical Transformations:

C-Br Bond Functionalization: The aryl bromide can be activated via photoredox catalysis to form an aryl radical, which can then participate in various coupling reactions. This avoids the need for high temperatures often required in traditional cross-coupling.

Alkene Derivatization: The terminal alkene is susceptible to radical addition reactions. Photogenerated radicals can add across the double bond, enabling the introduction of a wide range of functional groups. rsc.org

Thiolation Reactions: Visible-light-mediated C(sp)–S cross-coupling reactions have been developed for bromoalkynes, suggesting that similar strategies could be applied to functionalize the aryl bromide portion of the molecule with various thiols. acs.orgacs.org

The following table outlines potential derivatization reactions using these modern techniques:

| Technique | Target Moiety | Potential Transformation | Catalyst/Mediator Examples |

| Photoredox Catalysis | Aryl Bromide | Cross-coupling with nucleophiles (e.g., amines, thiols) | Iridium or Ruthenium complexes, Organic Dyes (e.g., Eosin Y) nih.govmdpi.com |

| Photoredox Catalysis | Alkene | Hydrofunctionalization (e.g., hydroamination, hydroetherification) | Acridinium salts rsc.org |

| Electrochemistry | Aryl Bromide | Reductive coupling reactions | Undivided cell with sacrificial anode |

| Electrochemistry | Alkene | Oxidative cyclization reactions | Paired electrolysis |

Computational Design of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding chemical reactivity. For this compound, computational models can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and guide the design of new catalysts and transformations.

Areas of Computational Investigation:

Reaction Pathway Analysis: DFT calculations can be used to map the energy profiles of potential reactions, identifying the most likely mechanistic pathways and predicting reaction outcomes.

Catalyst Design: Computational screening can help identify optimal catalysts for specific transformations, reducing the amount of empirical experimentation required.